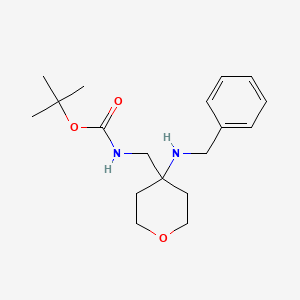

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester

Description

This compound features a tetrahydro-pyran core, a six-membered oxygen-containing heterocycle, substituted at the 4-position with a benzylamino group. The methylene linker connects the tetrahydro-pyran ring to a tert-butyl carbamate group, a common protective moiety for amines in synthetic chemistry. This structure is hypothesized to influence solubility, reactivity, and biological interactions compared to analogs .

Properties

IUPAC Name |

tert-butyl N-[[4-(benzylamino)oxan-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(9-11-22-12-10-18)20-13-15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTSALQTILPMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOCC1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine and an appropriate leaving group.

Formation of the Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the carbamic acid ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzylamine in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and selected analogs:

Physicochemical Properties

- Solubility : The tetrahydro-pyran core in the target compound may improve aqueous solubility compared to pyrrolidine or piperidine analogs due to the oxygen atom’s polarity .

- Stability: The tert-butyl carbamate group offers stability under basic conditions but is acid-labile, a trait shared across all analogs. The benzylamino group may render the target compound susceptible to oxidative metabolism compared to fluorinated derivatives .

Biological Activity

(4-Benzylamino-tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester, also known as a derivative of carbamic acid, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may confer specific biological activities. This article aims to explore the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C_{13}H_{19}N_{1}O_{3}

- Molecular Weight : 239.30 g/mol

- CAS Number : 885269-69-2

This compound features a tetrahydropyran ring, which is known for its role in various biological activities, including interactions with enzymes and receptors.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease pathology. This inhibition may lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

2. Neuroprotective Effects

In vitro studies demonstrate that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, one study reported that treatment with a similar compound resulted in a significant increase in cell viability in astrocytes exposed to Aβ1-42, suggesting a protective mechanism against neurotoxicity .

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia and astrocytes, which may contribute to its neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of related compounds suggests favorable absorption characteristics, with studies indicating good bioavailability and the ability to cross the blood-brain barrier. This is crucial for compounds intended for neuroprotective applications as it ensures adequate central nervous system delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.